molecular formula C11H11BrO4 B139879 Ethyl 2-(5-bromo-2-formylphenoxy)acetate CAS No. 942414-81-5

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Cat. No. B139879
M. Wt: 287.11 g/mol
InChI Key: OVGQAUDSJKCXBY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It is used in organic synthesis as a building block .


Synthesis Analysis

The synthesis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate involves a reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and potassium carbonate in N,N-dimethyl-formamide at 120°C for 3 hours . The precipitate is then separated out and purified by recrystallization .

Scientific Research Applications

Synthesis and Biological Applications : One of the primary applications of ethyl 2-(5-bromo-2-formylphenoxy)acetate in scientific research is its role in the synthesis of complex organic molecules and potential biological agents. For instance, this compound has been utilized in the synthesis of Zinquin ester and Zinquin acid, both of which are zinc(II)-specific fluorophores. These compounds have significance in studying biological zinc(II), highlighting the compound's utility in developing fluorescence-based probes for bioimaging and metal ion detection in biological systems (Mahadevan et al., 1996).

Chemical Transformations and Synthetic Pathways : Ethyl 2-(5-bromo-2-formylphenoxy)acetate is pivotal in diverse chemical transformations. It serves as a precursor in the synthesis of 2-arylpropanoic acids through organo-selenium and -tellurium compounds' oxidative aryl migration. These processes are crucial for creating pharmaceutically relevant compounds, illustrating the compound's versatility in synthesizing a wide range of organic molecules (Uemura et al., 1986).

Antioxidant Properties : Research on marine red alga Rhodomela confervoides has led to the discovery of new nitrogen-containing bromophenols, showcasing potent antioxidant activities. These findings suggest the broader applicability of bromophenol derivatives, potentially including ethyl 2-(5-bromo-2-formylphenoxy)acetate, in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antimicrobial and Pharmacological Activities : The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which is structurally related to ethyl 2-(5-bromo-2-formylphenoxy)acetate, has demonstrated significant antimicrobial and pharmacological activities. This highlights the potential of ethyl 2-(5-bromo-2-formylphenoxy)acetate and its derivatives in contributing to the development of new therapeutic agents (Parameshwarappa et al., 2008).

properties

IUPAC Name

ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQAUDSJKCXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443210
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

CAS RN

942414-81-5
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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